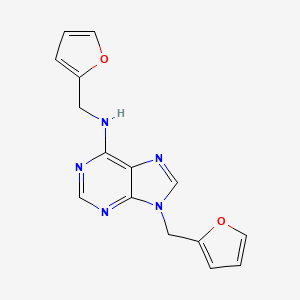
N,9-bis(furan-2-ylmethyl)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,9-bis(furan-2-ylmethyl)purin-6-amine is a compound that features a purine core substituted with two furan-2-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine typically involves the reaction of furfurylamine with a purine derivative. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine can be reacted with 2,5-furandicarboxylic acid in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N,9-bis(furan-2-ylmethyl)purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted purine derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
N,9-bis(furan-2-ylmethyl)purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its purine core.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N,9-bis(furan-2-ylmethyl)purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine core allows the compound to bind to specific sites on these targets, modulating their activity. The furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-9H-purin-6-amine
- 9-(furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 6-(furan-2-ylmethylamino)-9H-purine
Uniqueness
N,9-bis(furan-2-ylmethyl)purin-6-amine is unique due to the presence of two furan-2-ylmethyl groups, which can significantly influence its chemical and biological properties. This dual substitution can enhance the compound’s reactivity and binding affinity compared to similar compounds with only one furan-2-ylmethyl group .
Propriétés
Numéro CAS |
17801-46-6 |
|---|---|
Formule moléculaire |
C15H13N5O2 |
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
N,9-bis(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18) |
Clé InChI |
WKGJOUQYUSYQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


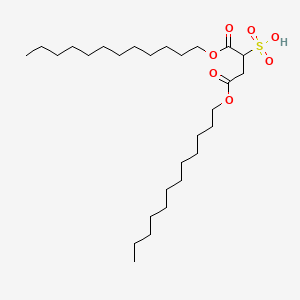
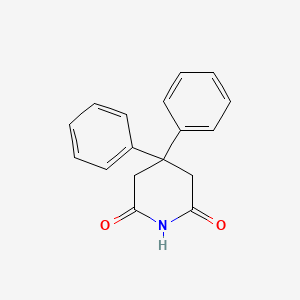
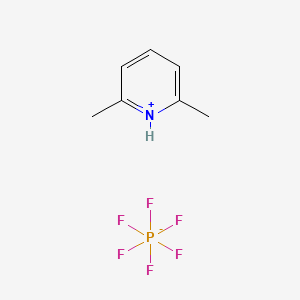
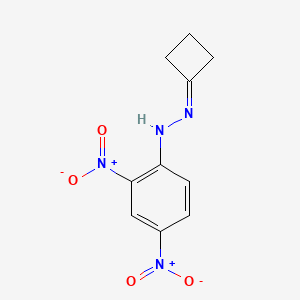
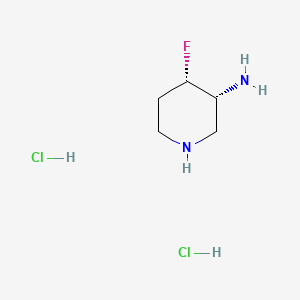
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
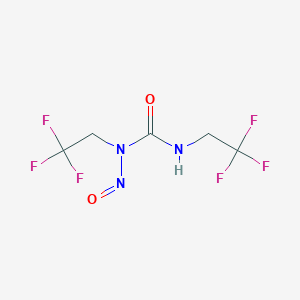
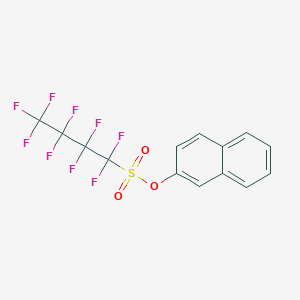
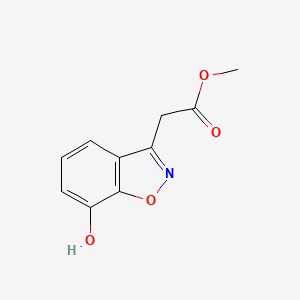
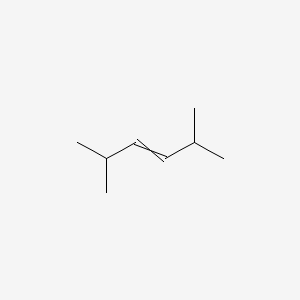

![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


